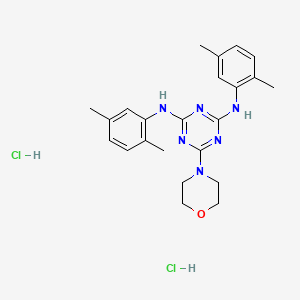

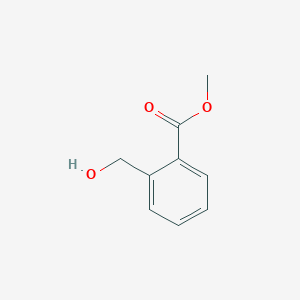

Methyl 2-(hydroxymethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

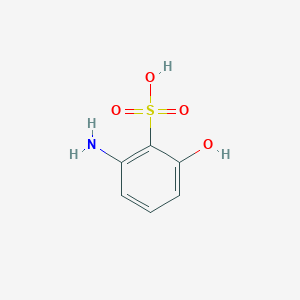

Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate, 2-(methoxycarbonyl)phenol or 2-carbomethoxyphenol, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters . These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group .

Molecular Structure Analysis

The molecular formula of Methyl 2-(hydroxymethyl)benzoate is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Physical And Chemical Properties Analysis

Methyl 2-(hydroxymethyl)benzoate has a density of 1.2±0.1 g/cm³ . Its boiling point is 302.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 133.1±15.9 °C . The index of refraction is 1.543 . The molar refractivity is 44.5±0.3 cm³ .Aplicaciones Científicas De Investigación

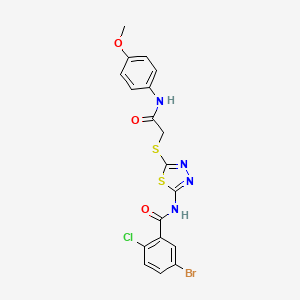

Organic Synthesis

“Methyl 2-(hydroxymethyl)benzoate” is known as a bioactive precursor in the organic synthesis of compounds . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Pharmacological Activities

This compound exhibits a variety of pharmacological activities. It has been reported to have antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Drug Discovery

In the drug discovery process, a readily available and easily prepared precursor like “Methyl 2-(hydroxymethyl)benzoate” is often an important choice prior to the synthesis of organic compounds . It is an essential starting material for the synthesis of many organic compounds via multistep reactions .

Insecticide

“Methyl 2-(hydroxymethyl)benzoate” has been identified as a promising, environmentally safe insecticide . Its odor is an attractant to some insects, and many studies have shown that it is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Ovicidal Toxin

Apart from being a contact toxicant and a fumigant, “Methyl 2-(hydroxymethyl)benzoate” also acts as an ovicidal toxin . This means it has the ability to kill eggs of insects, providing an effective way to control pest populations .

Repellent and Attractant

“Methyl 2-(hydroxymethyl)benzoate” has been found to act as both a repellent and an attractant . This dual functionality can be leveraged in pest management strategies to both deter pests and lure them into traps .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate , is a small molecule that belongs to the class of organic compounds known as o-hydroxybenzoic acid esters It’s known that salicylates, in general, can interact with various proteins and enzymes in the body, affecting multiple biochemical pathways .

Mode of Action

It’s known that salicylates can inhibit cyclooxygenases (cox-1 and cox-2), key enzymes involved in the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting these enzymes, salicylates can reduce inflammation, pain, and fever, which are commonly associated with prostaglandin production.

Biochemical Pathways

Methyl 2-(hydroxymethyl)benzoate may affect several biochemical pathways. For instance, in the plant Hedychium coronarium, it has been found that the coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . The genes HcCNL and HcBSMT2 play critical roles in the regulation of methyl benzoate formation .

Propiedades

IUPAC Name |

methyl 2-(hydroxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIWKDXZSJHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(hydroxymethyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)